molecular formula C27H29ClN6O B10911870 3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No.: B10911870
M. Wt: 489.0 g/mol
InChI Key: RSKPKTQRNONGQM-MUFRIFMGSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE: is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrazole moiety is often prepared via the reaction of hydrazine with 1,3-diketones. The final step involves the condensation of the benzimidazole and pyrazole intermediates with a suitable hydrazide under acidic or basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE lies in its combination of a benzimidazole core with a pyrazole moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C27H29ClN6O

Molecular Weight

489.0 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C27H29ClN6O/c1-17-19(23(28)34(33-17)18-10-6-5-7-11-18)16-29-32-25(35)27(4)15-14-20(26(27,2)3)24-30-21-12-8-9-13-22(21)31-24/h5-13,16,20H,14-15H2,1-4H3,(H,30,31)(H,32,35)/b29-16+

InChI Key

RSKPKTQRNONGQM-MUFRIFMGSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)Cl)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)Cl)C5=CC=CC=C5

Origin of Product

United States

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